4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether
Description
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS2/c1-27-17-10-25-19(26-18(17)28-11-13-5-7-16(21)8-6-13)29-12-14-3-2-4-15(9-14)20(22,23)24/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYUMMAZNCULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF₃N₂S₂O
- Molecular Weight : 396.91 g/mol
Structural Features
- Chlorobenzyl and Trifluoromethyl Substituents : These groups enhance the lipophilicity and biological activity of the compound.
- Pyrimidine Core : Known for its role in various biological processes, the pyrimidine ring contributes to the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains.
- Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of sulfanyl-containing compounds and found that those similar to our target compound displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that compounds with trifluoromethyl and chlorobenzyl groups may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Study : In vitro studies reported in Molecules highlighted that related compounds induced apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Inhibition of Enzymatic Activity
Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.
- Research Findings : A recent investigation revealed that derivatives of sulfanyl-pyrimidine compounds inhibited carbonic anhydrase with IC50 values in the low micromolar range, indicating strong enzymatic inhibition .
Synthesis Methodology
The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether typically involves:
- Formation of Sulfanyl Groups : Utilizing thiol reagents to introduce sulfanyl functionalities onto the pyrimidine core.
- Alkylation Reactions : Employing alkyl halides such as 4-chlorobenzyl chloride and 3-(trifluoromethyl)benzyl chloride to form the desired substitutions.
- Etherification : The final step involves methylation to form the methyl ether derivative.
Research Findings Summary Table
Comparaison Avec Des Composés Similaires
Substituent Position and Electronic Effects
- 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether: The 4-chlorobenzyl and 3-(trifluoromethyl)benzyl groups introduce steric bulk and electron-withdrawing effects.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 339008-09-2) :
Substitution with 3,4-dichlorobenzyl and methylsulfanyl groups reduces steric hindrance compared to the trifluoromethyl analog. The dichloro motif may increase halogen bonding but with lower metabolic stability due to higher susceptibility to oxidative degradation .Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4) :
Replacing the benzyl sulfanyl groups with a 2-chlorophenyl sulfanyl and methylsulfanyl substituent alters electronic distribution. The ethyl ester at the 5-position introduces hydrolytic instability compared to the methoxy group in the target compound .
Pyrimidine Core Modifications
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (Acta Cryst. However, the cyano group at the 5-position may reduce solubility compared to the methoxy ether in the target compound .
Data Tables
Table 1: Comparative Analysis of Structural Analogues
*Calculated using atomic masses.
Research Findings and Implications
- Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound likely enhances membrane permeability compared to dichloro or methylsulfanyl analogs .
- Metabolic Stability : The methoxy group at the 5-position may reduce cytochrome P450-mediated metabolism relative to ester-containing analogs (e.g., CAS 339019-54-4) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core pyrimidine structure can be synthesized via nucleophilic substitution reactions. For example, react 5-pyrimidinyl methyl ether derivatives with thiol-containing substituents (e.g., 4-chlorobenzyl mercaptan and 3-trifluoromethylbenzyl mercaptan) under basic conditions (e.g., NaH in DMF). Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Adjust stoichiometry (1.2–1.5 eq of thiol reagents) and temperature (60–80°C) to enhance yield. Use anhydrous solvents and inert atmospheres to suppress side reactions .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
NMR : Use - and -NMR to verify substituent positions (e.g., sulfanyl groups at C2 and C4 of pyrimidine).
HRMS : Confirm molecular weight with high-resolution mass spectrometry.
XRD : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and compare with Cambridge Structural Database entries .
Q. What safety precautions are critical during synthesis and handling?
- Safety Protocol :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with sulfonyl chloride intermediates, which are irritants .
- Quench reactive byproducts (e.g., HCl) with aqueous NaHCO before disposal. Store waste in labeled containers for professional treatment .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?
- Approach :
- Perform DFT calculations (e.g., Gaussian 09) to model NMR chemical shifts or IR vibrational modes, comparing theoretical and experimental data to resolve ambiguities .
- Use molecular docking (AutoDock Vina) to predict binding interactions if the compound is studied for biological activity .
Q. What experimental design is recommended for assessing environmental fate and degradation pathways?
- Design :
Stability Studies : Expose the compound to UV light, varying pH (3–9), and microbial cultures to simulate environmental conditions. Monitor degradation via LC-MS .
Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (OECD Test No. 202/203). Measure LC and biomarker responses (e.g., glutathione levels) .
Q. How can regioselectivity challenges in introducing sulfanyl groups be addressed?
- Solutions :
- Employ directing groups (e.g., methyl ether at C5) to control substitution patterns.
- Use Pd-catalyzed C–S coupling (e.g., Pd(OAc)/Xantphos) for challenging aryl-thiol attachments .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Quality Control :
- Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress in real time.
- Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent purity (>98% by HPLC) .
Contradiction Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
